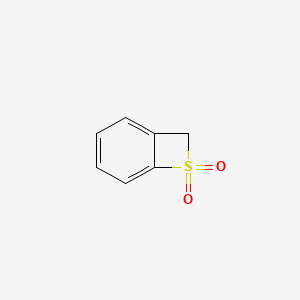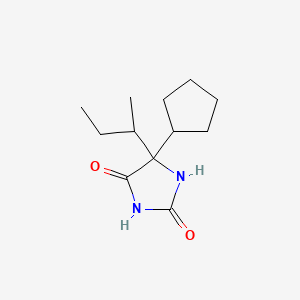
Anhydro nucleoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anhydro nucleosides are a class of nucleoside analogs characterized by the absence of a hydroxyl group at the anomeric carbon.
準備方法
Synthetic Routes and Reaction Conditions: Anhydro nucleosides can be synthesized through several methods, including chemical synthesis and biotransformation. One common approach involves the glycosylation of nucleobases with protected sugars, followed by the removal of protecting groups under acidic or basic conditions . For instance, the glycosylation of 6- and 7-p-bromophenyllumazine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of trimethylsilyl trifluoromethanesulfonate as a catalyst .
Industrial Production Methods: Industrial production of anhydro nucleosides often involves large-scale chemical synthesis, utilizing high-performance liquid chromatography (HPLC) and crystallization techniques for purification . The development of molecular imprinting techniques has also enhanced the efficiency of selective separation and purification processes .
化学反応の分析
Types of Reactions: Anhydro nucleosides undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions include modified nucleosides with altered sugar moieties or nucleobases, which can exhibit enhanced biological activity .
科学的研究の応用
Anhydro nucleosides have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex nucleic acid analogs.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for their potential as antiviral and anticancer agents.
Industry: Utilized in the production of high-value pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of anhydro nucleosides involves their incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. They can also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerases and ribonucleotide reductase . These actions result in the inhibition of cellular division and viral replication .
類似化合物との比較
- Ribose-based nucleosides
- 4’-Thionucleosides
- Cyclonucleosides
Comparison: Anhydro nucleosides are unique due to the absence of a hydroxyl group at the anomeric carbon, which imparts distinct chemical and biological properties. Compared to ribose-based nucleosides, anhydro nucleosides exhibit increased stability and resistance to enzymatic degradation . Additionally, their structural modifications can enhance their binding affinity to molecular targets, making them valuable in therapeutic applications .
特性
CAS番号 |
132776-19-3 |
|---|---|
分子式 |
C17H15FN2O5 |
分子量 |
346.31 g/mol |
IUPAC名 |
[(1R,9S,10R,12S)-12-fluoro-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H15FN2O5/c1-9-7-20-15-12(18)13(25-17(20)19-14(9)21)11(24-15)8-23-16(22)10-5-3-2-4-6-10/h2-7,11-13,15H,8H2,1H3/t11-,12+,13+,15-/m1/s1 |
InChIキー |
UMDFLFHAXYPYQN-UKTARXLSSA-N |
異性体SMILES |
CC1=CN2[C@H]3[C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F |
正規SMILES |
CC1=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


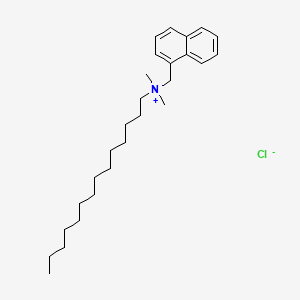

![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)
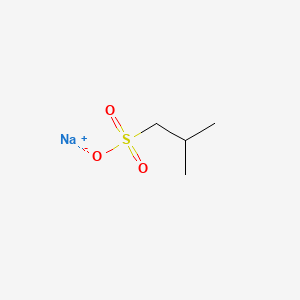
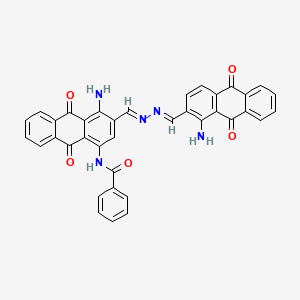
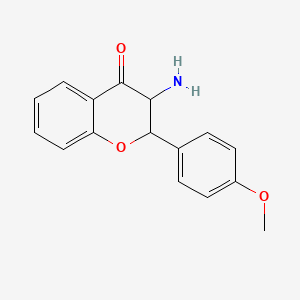
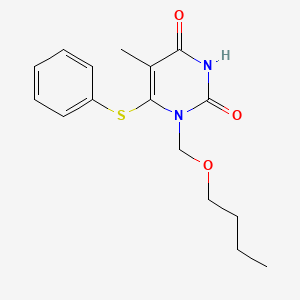
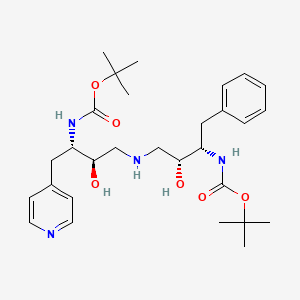


![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)

